molecular formula C4H9ClN2O B1382821 2-Amino-3-hydroxy-2-methylpropanenitrile hydrochloride CAS No. 1803594-52-6

2-Amino-3-hydroxy-2-methylpropanenitrile hydrochloride

Cat. No. B1382821
CAS RN: 1803594-52-6
M. Wt: 136.58 g/mol
InChI Key: YWXYDDCCXZLZHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-hydroxy-2-methylpropanenitrile hydrochloride is a versatile chemical compound used in scientific research. Its applications range from organic synthesis to pharmaceutical development, making it a valuable tool for discovering new drugs and understanding complex biological processes .


Synthesis Analysis

The synthesis and characterization of 2-Amino-3-hydroxy-2-methylpropanenitrile hydrochloride are crucial to establish its properties and potential for further investigation. The exploration of its reactivity and potential applications in organic synthesis is an area of ongoing research .


Molecular Structure Analysis

The molecular formula of 2-Amino-3-hydroxy-2-methylpropanenitrile hydrochloride is C4H8N2O. The InChI code is 1S/C4H8N2O.ClH/c1-4(6,2-5)3-7;/h7H,3,6H2,1H3;1H and the InChI key is YWXYDDCCXZLZHJ-UHFFFAOYSA-N . The molecular weight is 136.58 g/mol .


Chemical Reactions Analysis

The reactivity of 2-Amino-3-hydroxy-2-methylpropanenitrile hydrochloride and its potential applications in organic synthesis are areas of active research. It is believed to have a wide range of applications due to the presence of both an amino group (NH2) and a hydroxyl group (OH), which are functional groups of interest for researchers exploring new drug candidates.


Physical And Chemical Properties Analysis

2-Amino-3-hydroxy-2-methylpropanenitrile hydrochloride has a molecular weight of 100.12 g/mol. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3. It has a rotatable bond count of 1. Its exact mass is 100.063662883 g/mol and its monoisotopic mass is also 100.063662883 g/mol. Its topological polar surface area is 70 Ų. It has a heavy atom count of 7 .

Scientific Research Applications

Enzymatic Resolution and Synthesis

  • Enzymatic Resolution in Synthesis : A study by Kamal et al. (2007) explored the enzymatic resolution of racemic 3-hydroxy-4-(tosyloxy)butanenitrile using various lipases. This process led to the synthesis of optically pure compounds such as (R)-GABOB and (R)-carnitine hydrochloride (Kamal, Khanna, & Krishnaji, 2007).

Optical Resolutions and Crystallization Techniques

  • Optical Resolutions by Replacing and Preferential Crystallization : Shiraiwa et al. (2006) and Shiraiwa et al. (2007) conducted research on the optical resolution of (2RS,3SR)-2-amino-3-hydroxy-3-phenylpropanoic acid hydrochloride using crystallization techniques to achieve high optical purity of the product (Shiraiwa et al., 2006), (Shiraiwa et al., 2007).

Synthesis and Pharmacological Applications

  • Synthesis and Immunological Evaluation : Kiuchi et al. (2000) synthesized a series of 2-substituted 2-aminopropane-1,3-diols, evaluating their potential as immunosuppressive agents. This research highlighted the importance of the absolute configuration in the compound's activity (Kiuchi et al., 2000).

Chemical Synthesis and Intermediate Applications

  • Intermediate in PI3K/mTOR Inhibitors Synthesis : Lei et al. (2015) discussed the synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile, an important intermediate in PI3K/mTOR inhibitors, indicating its significance in the development of therapeutic agents (Lei et al., 2015).

Viscosity Studies in Aqueous Solutions

  • Viscosity Measurements in Solutions : Chenlo et al. (2002) measured the kinematic viscosities of aqueous solutions containing compounds like 2-amino-2-methylpropan-1-ol hydrochloride, contributing to the understanding of their physical properties in various solvents (Chenlo et al., 2002).

Safety and Hazards

2-Amino-3-hydroxy-2-methylpropanenitrile hydrochloride is harmful if swallowed and in contact with skin. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

2-amino-3-hydroxy-2-methylpropanenitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O.ClH/c1-4(6,2-5)3-7;/h7H,3,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXYDDCCXZLZHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1803594-52-6
Record name 2-amino-3-hydroxy-2-methylpropanenitrile hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Amino-3-hydroxy-2-methylpropanenitrile hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-Amino-3-hydroxy-2-methylpropanenitrile hydrochloride
Reactant of Route 3
2-Amino-3-hydroxy-2-methylpropanenitrile hydrochloride
Reactant of Route 4
2-Amino-3-hydroxy-2-methylpropanenitrile hydrochloride
Reactant of Route 5
2-Amino-3-hydroxy-2-methylpropanenitrile hydrochloride
Reactant of Route 6
2-Amino-3-hydroxy-2-methylpropanenitrile hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.